molecular formula C20H25AsSi B14507752 Diphenyl[(triethylsilyl)ethynyl]arsane CAS No. 63451-83-2

Diphenyl[(triethylsilyl)ethynyl]arsane

Cat. No.: B14507752
CAS No.: 63451-83-2
M. Wt: 368.4 g/mol
InChI Key: XZKSVAJYSLUEDE-UHFFFAOYSA-N
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Description

Diphenyl[(triethylsilyl)ethynyl]arsane is an organoarsenic compound characterized by a central arsenic atom bonded to two phenyl groups and a triethylsilyl-protected ethynyl moiety. This structure imparts unique electronic and steric properties, making it relevant in catalysis, materials science, and as a precursor for synthesizing arsenic-containing polymers . The triethylsilyl (TES) group enhances stability by shielding the reactive ethynyl unit, while the phenyl substituents contribute to π-conjugation and modulate solubility in organic solvents.

Properties

CAS No.

63451-83-2

Molecular Formula

C20H25AsSi

Molecular Weight

368.4 g/mol

IUPAC Name

diphenyl(2-triethylsilylethynyl)arsane

InChI

InChI=1S/C20H25AsSi/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3

InChI Key

XZKSVAJYSLUEDE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl[(triethylsilyl)ethynyl]arsane typically involves the reaction of diphenylarsine chloride with triethylsilylacetylene in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Ph2AsCl+TES-CCHPh2As-CC-TES+HCl\text{Ph}_2\text{AsCl} + \text{TES-C}\equiv\text{CH} \rightarrow \text{Ph}_2\text{As-C}\equiv\text{C-TES} + \text{HCl} Ph2​AsCl+TES-C≡CH→Ph2​As-C≡C-TES+HCl

where Ph represents a phenyl group and TES represents a triethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(triethylsilyl)ethynyl]arsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.

Scientific Research Applications

Diphenyl[(triethylsilyl)ethynyl]arsane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Diphenyl[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Organoarsenic Chemistry

Key Compounds:

Dimethyl-sulfanylidene-triethylplumbylsulfanyl-$l^{5}-arsane (CAS 89901-41-7) Structure: Combines arsenic with lead (Pb) and sulfanyl groups. Properties: Higher molecular weight due to Pb inclusion; sulfanyl groups increase polarity but reduce thermal stability compared to TES-ethynyl derivatives .

[Diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-$l^{5}-arsane (CAS 89901-39-3) Structure: Features arsenic and lead with multiple sulfanyl and phenyl groups. Properties: Exhibits redox activity due to sulfur-arsenic interactions but suffers from hydrolytic instability .

Comparative Analysis:
Property Diphenyl[(triethylsilyl)ethynyl]arsane Dimethyl-sulfanylidene-triethylplumbylsulfanyl-arsane Diphenylarsinothioylsulfanyl-plumbyl-arsane
Molecular Weight ~400–450 g/mol (estimated) ~600–650 g/mol (Pb inclusion) ~700–750 g/mol
Thermal Stability High (TES protection) Moderate (sulfanyl groups prone to degradation) Low (hydrolytic sensitivity)
Toxicity Moderate (As-related) High (Pb and As) High (Pb and As)
Solubility High in toluene, THF Limited (polar solvents) Low (aggregation in nonpolar solvents)

Substituent Effects on Reactivity

  • Triethylsilyl vs. Sulfanyl Groups :
    • The TES group in this compound provides steric protection and electron-donating effects, enhancing stability in cross-coupling reactions. In contrast, sulfanyl groups in analogues (e.g., CAS 89901-39-3) promote nucleophilic reactivity but increase susceptibility to oxidation .
  • Phenyl vs. Alkyl Substituents :
    • Phenyl groups improve π-stacking in materials applications, whereas alkyl chains (e.g., in lead-alkyl compounds) reduce crystallinity but enhance solubility .

Toxicity and Handling Considerations

  • This compound exhibits moderate toxicity typical of organoarsenicals, requiring handling under inert atmospheres. Lead-containing analogues (e.g., CAS 89901-41-7) pose significant environmental and health risks, necessitating stringent containment protocols .

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